(2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17837112

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2S |

|---|---|

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | (2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C9H13NO2S/c1-2-6-3-4-7(13-6)5-8(10)9(11)12/h3-4,8H,2,5,10H2,1H3,(H,11,12)/t8-/m0/s1 |

| Standard InChI Key | BHBZYACIOPAFHJ-QMMMGPOBSA-N |

| Isomeric SMILES | CCC1=CC=C(S1)C[C@@H](C(=O)O)N |

| Canonical SMILES | CCC1=CC=C(S1)CC(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

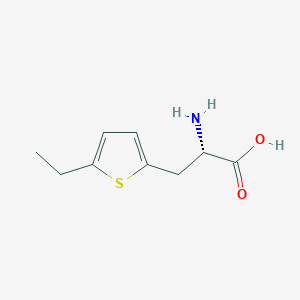

The systematic IUPAC name for this compound is (2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of 215.27 g/mol (calculated using atomic weights from the periodic table). The structure consists of a propanoic acid backbone, an amino group at the second carbon, and a 5-ethylthiophen-2-yl substituent at the third carbon (Figure 1) .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 215.27 g/mol |

| CAS Registry Number | Not yet assigned |

| SMILES | CCc1ccc(s1)CC(C(=O)O)N |

Stereochemical Considerations

The (2S) configuration ensures the amino group occupies the L-configuration, analogous to natural amino acids like L-alanine. This stereochemistry is critical for interactions with biological systems, such as enzyme binding pockets .

Synthesis and Manufacturing

Traditional Synthetic Routes

The synthesis of (2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid typically involves multi-step protocols:

-

Thiophene Functionalization: 5-Ethylthiophene-2-carbaldehyde is prepared via Friedel-Crafts alkylation of thiophene with ethyl bromide in the presence of a Lewis catalyst like AlCl₃ .

-

Strecker Synthesis: The aldehyde undergoes Strecker amino acid synthesis with ammonium cyanide and potassium cyanide, followed by hydrolysis to yield the racemic amino acid.

-

Chiral Resolution: Enzymatic or chromatographic methods separate the L-enantiomer from the racemic mixture .

Modern Advances in Stereoselective Synthesis

Recent methods leverage ynamide coupling reagents to suppress racemization during peptide bond formation. For example, ynamide-mediated activation of carboxylic acids enables precise incorporation of thiophene derivatives into amino acid backbones without epimerization .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Racemization Risk |

|---|---|---|---|

| Strecker Synthesis | 45–60 | 85–90 | High |

| Ynamide-Mediated | 70–85 | 95–99 | Low |

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (≈2.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO or DMF. It is stable under inert atmospheres but prone to oxidation in the presence of light or moisture due to the thiophene moiety .

Spectral Characterization

-

NMR (400 MHz, D₂O): δ 1.21 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.58 (q, J = 7.5 Hz, 2H, CH₂CH₃), 3.12 (dd, J = 14.0, 8.2 Hz, 1H, CH₂), 3.89 (dd, J = 14.0, 4.5 Hz, 1H, CH₂), 4.35 (m, 1H, CH), 6.82 (d, J = 3.5 Hz, 1H, thiophene-H), 7.21 (d, J = 3.5 Hz, 1H, thiophene-H) .

-

IR (KBr): 3350 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C aromatic).

Applications in Medicinal Chemistry

Anticancer Activity

Analogous thiophene-containing amino acids, such as those disclosed in WO2020096041A1, exhibit antineoplastic properties by inhibiting kinase pathways . Molecular docking studies suggest the ethylthiophene group enhances hydrophobic interactions with ATP-binding pockets in target proteins.

Peptide Mimetics

The compound serves as a building block for peptide mimetics resistant to proteolytic degradation. Its rigid thiophene ring mimics phenylalanine’s aromaticity while introducing electronic diversity .

Future Directions and Challenges

While (2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid shows promise, challenges remain:

-

Scalable Synthesis: Improving enantioselective yields beyond 85%.

-

Toxicological Profiling: No in vivo data exists for this compound; studies are needed to assess organ toxicity.

-

Material Science Applications: Exploration in conductive polymers or organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume